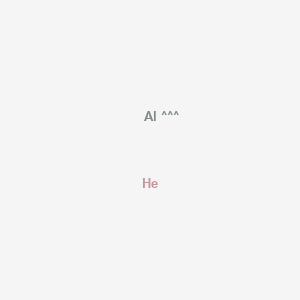

Aluminum;helium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

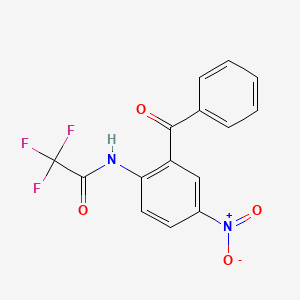

Aluminum;helium is a compound that combines the properties of aluminum, a lightweight and highly reactive metal, with helium, a noble gas known for its inertness

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of aluminum;helium compounds typically involves high-pressure conditions. Helium, being a noble gas, is generally unreactive under normal conditions. under extreme pressures, helium can form compounds with metals like aluminum. One such method involves the use of high-pressure techniques to force helium atoms into the crystal lattice of aluminum, creating a stable compound .

Industrial Production Methods

Industrial production of this compound compounds is still in the experimental stage. The process requires specialized equipment to maintain the high-pressure conditions necessary for the formation of the compound. Research is ongoing to develop more efficient and scalable methods for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum;helium compounds primarily undergo reactions that involve high-pressure conditions. These reactions are not typical of standard chemical processes due to the inert nature of helium. under specific conditions, such as the presence of ionized helium or high-energy environments, the compound can participate in unique chemical reactions .

Common Reagents and Conditions

The formation of this compound compounds requires high-pressure environments, often exceeding 100 gigapascals. Common reagents include pure aluminum and helium gas. The reaction conditions are typically controlled in a high-pressure chamber to facilitate the formation of the compound .

Major Products Formed

The primary product formed from the reaction between aluminum and helium under high pressure is a crystalline compound with a well-defined structure. This compound exhibits unique properties that are not observed in either aluminum or helium alone .

Applications De Recherche Scientifique

Chemistry

In chemistry, aluminum;helium compounds are studied for their unique bonding and structural properties. These compounds provide insights into the behavior of noble gases under extreme conditions and the potential for forming stable compounds with reactive metals .

Biology and Medicine

While direct applications in biology and medicine are limited, the study of this compound compounds can contribute to the development of new materials for medical devices and implants. The inert nature of helium combined with the lightweight properties of aluminum makes this compound a potential candidate for biocompatible materials .

Industry

In the industrial sector, this compound compounds are explored for their potential use in high-strength, lightweight materials. These materials could be used in aerospace and automotive industries, where weight reduction is crucial for improving fuel efficiency and performance .

Mécanisme D'action

The mechanism by which aluminum;helium compounds exert their effects is primarily related to the high-pressure conditions required for their formation. Under these conditions, helium atoms are forced into the aluminum lattice, creating a stable structure. This process involves the overcoming of repulsive forces between helium atoms and the aluminum lattice, resulting in a unique crystalline structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disodium helide (Na₂He): A compound of helium and sodium that is stable at high pressures.

Aluminum nitride (AlN): A compound of aluminum and nitrogen, known for its high thermal conductivity and electrical insulation properties.

Uniqueness

Aluminum;helium compounds are unique due to the combination of a highly reactive metal with an inert noble gas. This combination results in a compound with distinct structural and chemical properties that are not observed in other aluminum or helium compounds .

Propriétés

Formule moléculaire |

AlHe |

|---|---|

Poids moléculaire |

30.98414 g/mol |

Nom IUPAC |

aluminum;helium |

InChI |

InChI=1S/Al.He |

Clé InChI |

IZDLMEDQWQMDOK-UHFFFAOYSA-N |

SMILES canonique |

[He].[Al] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)

![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)